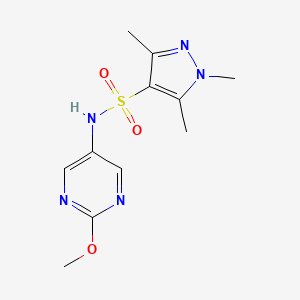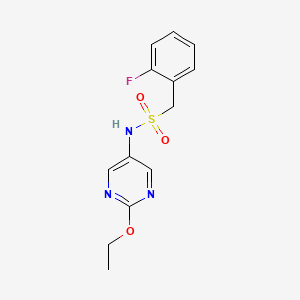
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” is a compound that belongs to the class of drugs known as sulfonamides . Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
Synthesis Analysis
The synthesis of sulfonamides like “this compound” often involves the use of chlorosulfonic acid . An alternative synthetic process has been investigated that partially substitutes HSO3Cl by PCl5 as the chlorination agent . This process can decrease the molar ratio of HSO3Cl to acetanilide (the main raw material) from 4.96 to 2.1 using CCl4 as the diluent . The addition of a small amount of NH4Cl was found to significantly increase the yield .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by single-crystal X-ray diffraction . In the crystal, interactions between the phenyl and pyrimidine groups of neighboring molecules form molecular chains parallel to [010] . Adjacent molecular chains are linked by N—H N hydrogen-bonding interactions between the pyrimidine and amine groups of neighboring molecules, resulting in a three-dimensional network .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include chlorosulfonation and the replacement of chlorine with an amino group . The resulting compound undergoes hydrolysis to produce the sulfonamide .Mécanisme D'action
Target of Action
The primary targets of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, like other sulfonamides, are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and multiplication . The effects of the drug give rise to hindrances in cell division, making the sulfonamides bacteriostatic rather than bactericidal .
Pharmacokinetics
Sulfonamides in general are known to bereadily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as sulfonamides . The efficacy of inhibition can also improve with a rise in the concentration of the compound and decline with a rise in temperature .
Safety and Hazards
Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . Non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other sulfonamides, it can be inferred that it may interact with various enzymes and proteins in the body . For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition subsequently hinders bacterial DNA growth and cell division or replication .
Molecular Mechanism
The exact molecular mechanism of action of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is not known. Sulfonamides are known to exert their effects at the molecular level through various mechanisms. For instance, they inhibit the enzyme dihydropteroate synthetase, thereby preventing the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division or replication .
Temporal Effects in Laboratory Settings
Sulfonamides are generally not readily biodegradable , suggesting that this compound may also exhibit stability over time.
Dosage Effects in Animal Models
Sulfonamides are known to cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .
Metabolic Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .
Subcellular Localization
Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .
Propriétés
IUPAC Name |
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-14-15-8-12(9-16-14)17-22(19,20)13-6-4-11(5-7-13)10(2)18/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPXWQSECGCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)
![methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B6429073.png)
![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)
![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)
![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)
![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)



![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)

